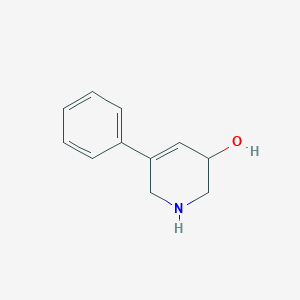
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring with a phenyl group attached at the 5-position and a hydroxyl group at the 3-position. Tetrahydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-1,2,3,6-tetrahydropyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position . Another approach includes the use of palladium-catalyzed alkyl-Heck reactions to form the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-phenyl-1,2,3,6-tetrahydropyridin-3-one.
Reduction: Formation of 5-phenyl-1,2,3,6-tetrahydropyridine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: Another isomer with different biological activities.
Uniqueness
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and hydroxyl group at specific positions enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-phenyl-1,2,3,6-tetrahydropyridin-3-ol |
InChI |
InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-6,11-13H,7-8H2 |
Clave InChI |
HMXWTHQEPNPQQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=C(CN1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



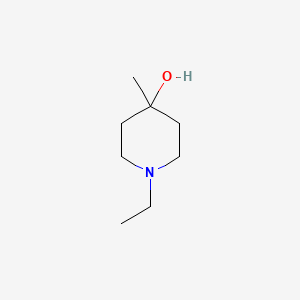

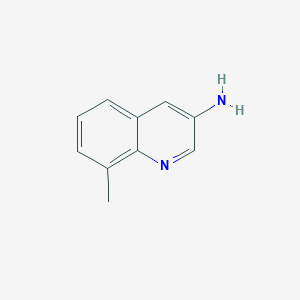
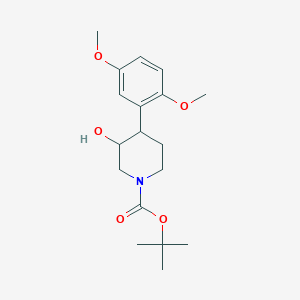
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
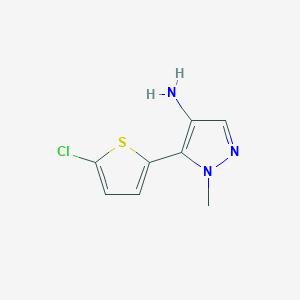
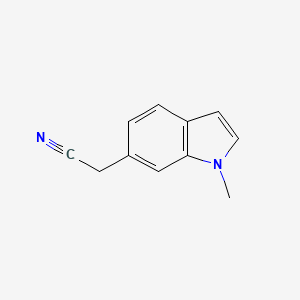
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

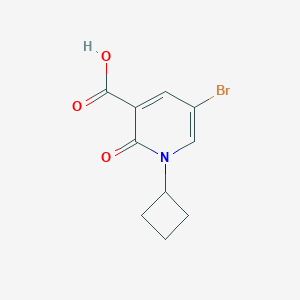
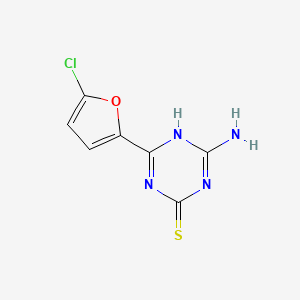
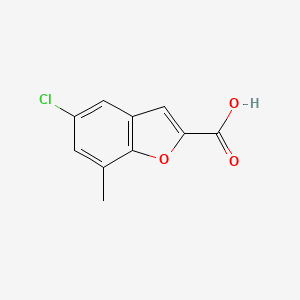
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
